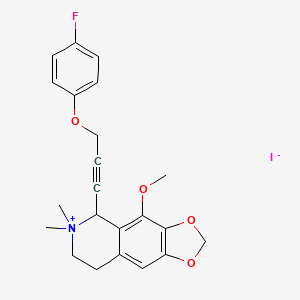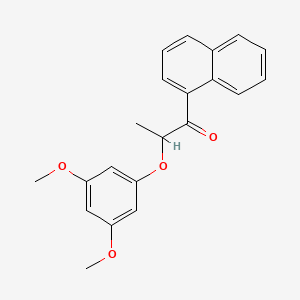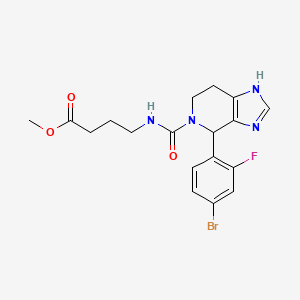
2,2,2-Trifluoro-N-(2-iodo-4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(2-iodo-4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H7F3INO2 It is characterized by the presence of trifluoromethyl, iodo, and methoxy groups attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-iodo-4-methoxyphenyl)acetamide typically involves the reaction of 2-iodo-4-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-iodo-4-methoxyaniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(2-iodo-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate (K2CO3) to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
2,2,2-Trifluoro-N-(2-iodo-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-(2-iodo-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The methoxy group can contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Similar in structure but lacks the iodo group, which affects its reactivity and applications.
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide:
Uniqueness
2,2,2-Trifluoro-N-(2-iodo-4-methoxyphenyl)acetamide is unique due to the combination of trifluoromethyl, iodo, and methoxy groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity, reactivity in substitution and coupling reactions, and potential biological activity. The presence of the iodo group, in particular, makes it suitable for specific applications that require halogen bonding or other iodine-related interactions.
特性
CAS番号 |
919771-63-4 |
|---|---|
分子式 |
C9H7F3INO2 |
分子量 |
345.06 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(2-iodo-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H7F3INO2/c1-16-5-2-3-7(6(13)4-5)14-8(15)9(10,11)12/h2-4H,1H3,(H,14,15) |
InChIキー |
VJEYBDGXKCKLPT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
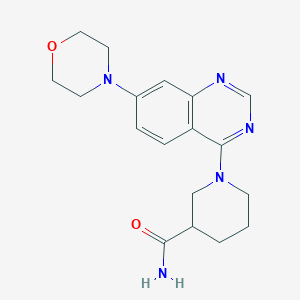
![N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
![3-[(2-Oxopropyl)amino]propane-1-sulfonic acid](/img/structure/B12631965.png)
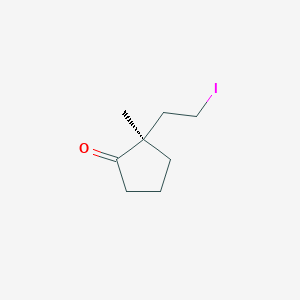
![8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde](/img/structure/B12631984.png)
